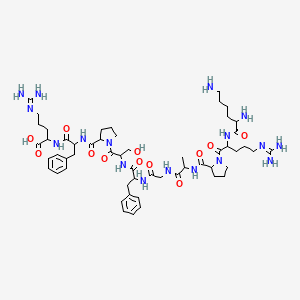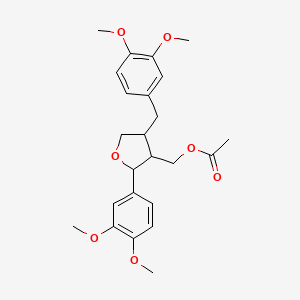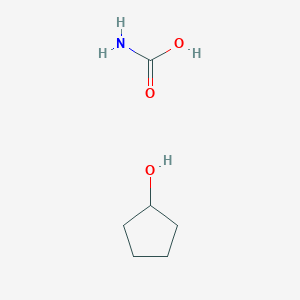
Carbamic acid;cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid and cyclopentanol are two distinct chemical compounds with unique properties and applicationsIt is a simple organic compound that can be seen as both an amine and a carboxylic acid . Cyclopentanol, on the other hand, is a cyclic alcohol with the chemical formula C₅H₁₀O. It is an important chemical intermediate widely used in the chemical industry .
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . The compound is stable only up to about 250 K (-23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide .
Cyclopentanol can be prepared from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
Industrial Production Methods
The industrial production of cyclopentanol involves the hydro-conversion of cyclopentanone, which is produced by the decarboxylation of adipic acid at high temperatures . This process, however, generates a significant amount of pollutants, limiting its development .
化学反応の分析
Types of Reactions
Carbamic acid undergoes various reactions, including:
Deprotonation: Yields a carbamate anion (RR′NCOO⁻), which can form relatively stable salts.
Esterification: Forms carbamate esters, such as methyl carbamate (H₂N−C(=O)−OCH₃).
Cyclopentanol can undergo:
Oxidation: Converts to cyclopentanone.
Substitution: Reacts with halogens to form halocyclopentanes.
Reduction: Converts to cyclopentane.
Common Reagents and Conditions
Carbamic Acid: Reacts with amines in the presence of CO₂ to form carbamates.
Cyclopentanol: Oxidation typically uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Carbamic Acid: Forms carbamate salts and esters.
Cyclopentanol: Forms cyclopentanone, halocyclopentanes, and cyclopentane.
科学的研究の応用
Carbamic acid and its derivatives are used in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As components in pharmaceuticals and drug development.
Industry: In the production of agrochemicals, such as pesticides and herbicides.
Cyclopentanol is used in:
Perfumes: As a fragrance ingredient.
Medicines: As a solvent and intermediate in drug synthesis.
作用機序
Carbamic acid exerts its effects by forming carbamate anions through deprotonation, which can interact with various molecular targets, including enzymes and proteins . These interactions can modify the activity of the target molecules, leading to various biological effects .
Cyclopentanol acts primarily as a solvent and intermediate in chemical reactions. Its hydroxyl group (-OH) can participate in hydrogen bonding and other interactions, facilitating various chemical processes .
類似化合物との比較
Similar Compounds
Carbamic Acid: Similar compounds include formamide, dithiocarbamate, carbonic acid, urea, ethyl carbamate, and sulfamic acid.
Cyclopentanol: Similar compounds include other cyclic alcohols like cyclohexanol and cyclobutanol.
Uniqueness
Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid, allowing it to participate in a wide range of chemical reactions . Cyclopentanol is unique for its role as an intermediate in the synthesis of various industrial chemicals and its use in perfumes and medicines .
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
carbamic acid;cyclopentanol |
InChI |
InChI=1S/C5H10O.CH3NO2/c6-5-3-1-2-4-5;2-1(3)4/h5-6H,1-4H2;2H2,(H,3,4) |
InChIキー |
KLMIDOLGHIDOBE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)O.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
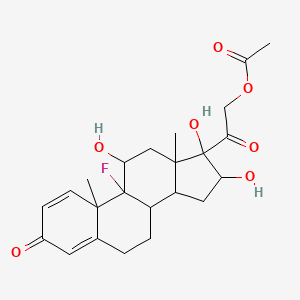
![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
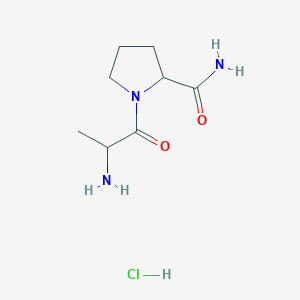

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)



![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
